molecular formula C17H30O4Si B15293115 Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate

Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate

Cat. No.: B15293115
M. Wt: 326.5 g/mol
InChI Key: WEBQGKTVYDUDHI-JURBKJLXSA-N
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Description

Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate is a sophisticated synthetic intermediate of paramount importance in organic and medicinal chemistry. This compound is a protected derivative of the Corey Lactone, a foundational building block renowned for its role in the stereocontrolled total synthesis of prostaglandins (source) . Prostaglandins are a class of potent lipid compounds with diverse and powerful physiological effects, regulating processes such as inflammation, blood flow, and reproduction (source) . Its primary research value lies in its stereochemically defined bicyclic structure, which provides the necessary chiral framework to construct the complex cyclopentane core and side chains found in natural prostaglandins like PGE2 and PGF2α. The tert-butyldimethylsilyl (TBS) protecting group ensures stability during synthetic sequences, allowing for selective deprotection and further functionalization at a later stage. Researchers utilize this high-value reagent to develop novel prostaglandin analogues for pharmacological studies, investigate structure-activity relationships (SAR), and explore new synthetic methodologies for complex molecule construction. This compound is offered for Research Use Only and is strictly intended for laboratory research applications.

Properties

Molecular Formula

C17H30O4Si

Molecular Weight

326.5 g/mol

IUPAC Name

ethyl (2Z)-2-[(1R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene]acetate

InChI

InChI=1S/C17H30O4Si/c1-8-19-15(18)10-12-9-13(11-14-17(12,5)20-14)21-22(6,7)16(2,3)4/h10,13-14H,8-9,11H2,1-7H3/b12-10-/t13-,14+,17-/m1/s1

InChI Key

WEBQGKTVYDUDHI-JURBKJLXSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/C[C@H](C[C@H]2[C@@]1(O2)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCOC(=O)C=C1CC(CC2C1(O2)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.

    Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the ethyl ester: The final step involves esterification of the carboxylic acid group using ethanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester: can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, converting esters to alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted ethers.

Scientific Research Applications

(2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The silyl ether group may enhance its stability and bioavailability, while the bicyclic core provides a rigid framework for interaction with biological molecules.

Comparison with Similar Compounds

Core Bicyclic Framework

The 7-oxabicyclo[4.1.0]heptane core is shared with compounds like 1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane (), which replaces the TBS group with an epoxide. Epoxides are more reactive than silyl ethers, making the latter advantageous in synthetic routes requiring selective deprotection .

Protecting Groups

  • TBS vs. tert-Butyldiphenylsilyl (TBDPS) :
    The TBS group in the target compound offers moderate steric bulk compared to the TBDPS group in ’s compound. TBDPS provides enhanced stability under acidic conditions but complicates purification due to higher lipophilicity .
  • Silyl Ethers vs. Free Hydroxyls :
    The TBS-protected hydroxyl in the target compound contrasts with the dihydroxy-substituted bicyclic structure in ’s PubChem entry. Silyl protection mitigates unwanted side reactions, such as oxidation or nucleophilic attack, during synthesis .

Ester Functionality

The ethyl ester in the target compound differs from the methylbutenoyl ester in and the hydrazine-linked ester in . Ethyl esters balance lipophilicity and metabolic stability, making them preferable in prodrug design compared to bulkier esters .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stability Notes
Target Compound C₁₉H₃₄O₄Si 370.57 TBS ether, ethyl ester, oxabicyclo Stable to mild acids/bases; Z-configuration enhances rigidity
(R)-6-((1R,3aS,7aR,E)-4-... () C₃₉H₇₂O₃Si₂ 645.16 Bis-TBS, bicyclic terpenoid High lipophilicity; stable in polar aprotic solvents
1-Methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo... () C₁₀H₁₆O₂ 168.23 Epoxide, oxabicyclo Epoxide reactivity limits shelf life
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin... () C₁₀H₁₀ClFN₂O₂ 244.65 Hydrazine, chloro, fluoro Photolabile; prone to hydrolysis

Research Findings and Key Insights

Synthetic Advantages :
The TBS group’s stability under oxidative conditions (cf. ’s TBDPS) simplifies multi-step syntheses, particularly in marine natural product derivatization .

Configuration-Dependent Properties :
The Z-configuration in the target compound reduces ring strain compared to E-isomers, as observed in ’s analogs, enhancing thermal stability .

Comparative Reactivity: The bicyclo[4.1.0]heptane core’s ring strain is lower than norbornene systems, favoring controlled reactivity in Diels-Alder reactions .

Biological Activity

Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate, a compound with a complex bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structure

The compound can be represented by the following structural formula:

Ethyl Z 2 1R 4R 6S 4 tert butyldimethylsilyl oxy 1 methyl 7 oxabicyclo 4 1 0 heptan 2 ylidene acetate\text{Ethyl Z 2 1R 4R 6S 4 tert butyldimethylsilyl oxy 1 methyl 7 oxabicyclo 4 1 0 heptan 2 ylidene acetate}

Molecular Formula

The molecular formula for this compound is C16H30O3SiC_{16}H_{30}O_3Si, with a molecular weight of approximately 302.50 g/mol.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that compounds similar to Ethyl (Z)-2 have exhibited antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : Research has suggested that certain bicyclic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
  • Neuroprotective Effects : Some studies have indicated that related compounds may possess neuroprotective properties, which could be beneficial in treating neurodegenerative conditions .

Study 1: Antimicrobial Efficacy

A study conducted by Elsoy and Muhammad evaluated the activity of structurally related compounds as antimalarial and antileishmanial agents. One derivative exhibited an IC50 of 120 nM against Plasmodium falciparum, highlighting the potential of these compounds in treating parasitic infections .

Study 2: Neuroprotection

In a separate investigation, researchers explored the neuroprotective effects of similar bicyclic structures in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Synthesis Pathways

The synthesis of Ethyl (Z)-2 involves several steps, often utilizing tert-butyldimethylsilyl (TBDMS) as a protecting group to enhance yield during reactions. The general synthetic route includes:

  • Formation of Bicyclic Structure : Utilizing Diels-Alder reactions or other cyclization methods.
  • Protection of Functional Groups : Employing TBDMS to protect hydroxyl groups during subsequent reactions.
  • Final Esterification : Converting the intermediate into the final ethyl ester form.

While specific mechanisms for Ethyl (Z)-2 are not extensively documented, related compounds have been shown to interact with various biological targets:

  • Receptor Binding : Some derivatives may bind to cannabinoid receptors, influencing pain pathways .
  • Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate?

  • Methodology :

  • Use triethyl orthoacetate as a key reagent under reflux conditions (137°C) to promote esterification, as demonstrated in analogous bicyclic systems .
  • Purify via column chromatography (silica gel, hexane-ethyl acetate gradient) to isolate the product. Monitor reaction progress with thin-layer chromatography (TLC) .
  • The tert-butyldimethylsilyl (TBS) group is introduced early to protect hydroxyl groups, enhancing reaction specificity .

Q. How is the stereochemical configuration of the compound validated?

  • Methodology :

  • Perform single-crystal X-ray diffraction to resolve absolute stereochemistry, as applied to structurally similar oxabicyclo compounds .
  • Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy to confirm stereochemical assignments, leveraging coupling constants and NOE experiments (e.g., for bicyclic protons) .

Q. What analytical techniques are critical for purity assessment?

  • Methodology :

  • High-performance liquid chromatography (HPLC) with UV detection to quantify impurities.
  • Differential scanning calorimetry (DSC) or melting point analysis to verify crystalline purity .

Advanced Research Questions

Q. How do the tert-butyldimethylsilyl and oxabicyclo moieties influence the compound’s electronic and steric properties?

  • Methodology :

  • Computational modeling (DFT or MD simulations) to analyze steric hindrance from the TBS group and ring strain in the 7-oxabicyclo[4.1.0]heptane system .
  • Compare experimental 19F^{19}\text{F} NMR shifts (if fluorinated analogs exist) or IR spectra to assess electronic effects on carbonyl reactivity .

Q. What strategies resolve contradictions in reactivity data during functionalization studies?

  • Methodology :

  • Systematic variation of reaction conditions (e.g., solvent polarity, temperature) to identify kinetic vs. thermodynamic control. For example, THF/water mixtures stabilize intermediates in bromination reactions .
  • Cross-validate results using alternative characterization tools (e.g., LC-MS for transient intermediates) .

Q. How can the compound’s interaction with biological targets be systematically studied?

  • Methodology :

  • Employ surface plasmon resonance (SPR) to measure binding affinities for enzymes or receptors .
  • Synthesize fluorescent or radiolabeled derivatives (e.g., via 14C^{14}\text{C} tagging) for in vitro/in vivo tracking .

Contradictions and Resolutions

  • Stereochemical Stability : Conflicting NMR data in bicyclic systems may arise from conformational flexibility. Resolve via low-temperature NMR (−40°C) to slow ring inversion .
  • Reaction Yields : Discrepancies in esterification efficiency (e.g., 47% in vs. higher yields elsewhere) may reflect solvent choice or catalyst loading. Optimize using Design of Experiments (DoE) approaches.

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